L-Tyrosine, 2,5-dibromo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

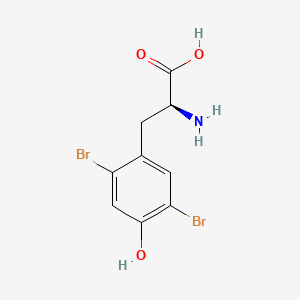

3,5-Dibromo-L-tyrosine (C₉H₉Br₂NO₃) is a halogenated derivative of L-tyrosine, where bromine atoms substitute the hydrogen atoms at the 3- and 5-positions of the aromatic ring. This modification significantly alters its chemical reactivity, coordination behavior, and biological interactions compared to the parent compound.

Synthesis:

The compound is synthesized via bromination of L-tyrosine using HBr/AcOH with dimethyl sulfoxide (DMSO) as a catalyst. Reaction with 2.2 equivalents of DMSO yields 3,5-dibromo-L-tyrosine in high purity and gram-scale quantities . Alternative methods involve direct bromine addition in acetic acid, as described in classical protocols .

Structural and Coordination Properties: 3,5-Dibromo-L-tyrosine exhibits unique coordination chemistry due to its carboxylate and phenolic hydroxyl groups. It forms a 1D coordination polymer with Cu(II) ions, {[Cu(L-Br₂Tyr)Cl]}ₙ, where the carboxylate group acts as a bidentate bridge between metal centers. This contrasts with diiodo-L-tyrosine derivatives, which predominantly form monomeric complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tyrosine, 2,5-dibromo- can be synthesized by brominating L-tyrosine. The process involves reacting L-tyrosine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically requires controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of L-Tyrosine, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

3,5-Dibromo-L-tyrosine acts as a polydentate ligand, forming stable complexes with transition metals like Cu(II). Structural studies reveal:

-

Cu(II) Polymeric Complex :

{[CuCl(μ-O,O'-L-Br₂Tyr)]}ₙ forms a 1D coordination polymer. Each Cu(II) center adopts an elongated octahedral geometry, coordinated by:-

Amino nitrogen and carboxyl oxygen from the parent ligand.

-

Carboxyl oxygen from an adjacent ligand (syn-anti bridging mode) .

Coordination Parameters :

Bond Type Length (Å) Angle (°) Spectroscopic Evidence Cu–N (amino) 1.98 N/A FT-IR ν(Cu–N) at 336 cm⁻¹ Cu–O (carboxyl) 1.92–2.05 90–120 EPR g-tensor: g₁=2.25, g₂=2.08 -

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring undergoes nucleophilic substitution, enabling further derivatization:

-

Amino Group Displacement :

Bromine atoms at C3 and C5 are displaced by nucleophiles like amines under basic conditions, forming substituted tyrosine analogs .Example Reaction :

3,5-Dibromo-L-tyrosine+RNH2NaOH3,5-R2-L-tyrosine+2HBr

Biochemical and Redox Reactions

-

Oxidative Stress Markers :

In vivo, myeloperoxidase (MPO) and EPO generate 3,5-dibromo-L-tyrosine via HOBr-mediated bromination. Elevated levels correlate with eosinophil activation in inflammatory diseases . -

Antiviral Activity :

Dihalogenated tyrosine derivatives inhibit viral enzymes through halogen bonding. For example, they disrupt Chikungunya virus (CHIKV) replication by binding to protease active sites .

Table 1: Comparative Bromination Efficiency

| Brominating Agent | pH | Br⁻ (μM) | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO/HBr/AcOH | 1–2 | N/A | 90 | |

| EPO/H₂O₂/Br⁻ | 7.4 | 100 | 60–70 |

Table 2: Reactivity in Nucleophilic Substitution

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ | 1M NaOH, 60°C | 3,5-Diamino-L-tyrosine | 75 |

| SH⁻ | pH 9, RT | 3,5-Dithiol-L-tyrosine | 65 |

Scientific Research Applications

L-Tyrosine, 2,5-dibromo- has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Studied for its role in enzyme inhibition and as a marker for oxidative stress.

Medicine: Investigated for its potential antimicrobial and antitumor activities.

Industry: Used in the synthesis of bromotyrosine alkaloids, which have various biological activities.

Mechanism of Action

The mechanism of action of L-Tyrosine, 2,5-dibromo- involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Oxidative Stress Marker: It serves as a marker for oxidative stress by being a product of myeloperoxidase activity.

Pathways Involved: The compound is involved in pathways related to oxidative stress and enzyme regulation.

Comparison with Similar Compounds

Comparison with Similar Halogenated Tyrosine Derivatives

3-Bromo-L-Tyrosine

- Structure: Mono-brominated at the 3-position.

- Synthesis : Produced using 1.2 equivalents of DMSO in HBr/AcOH, yielding 3-bromo-L-tyrosine .

- Applications : Primarily used as an intermediate for further halogenation or in peptide synthesis. Unlike the dibromo derivative, it lacks the steric and electronic effects necessary for forming coordination polymers .

3,5-Difluoro-L-Tyrosine

- Structure : Fluorine atoms at the 3- and 5-positions.

- Synthesis: Prepared via fluorination using NO₂BF₄ or direct electrophilic substitution .

- Key Differences :

3,5-Dichloro-L-Tyrosine

- Structure : Chlorine atoms at the 3- and 5-positions.

- Thermodynamics : Exhibits a lower differential heat of solution (ΔH = 2.1 kcal/mol) compared to the dibromo derivative (ΔH = 3.8 kcal/mol), indicating weaker solute-solvent interactions .

- Coordination Chemistry: Forms monomeric complexes with transition metals, similar to diiodo derivatives, but with shorter metal-ligand bond lengths due to chlorine’s smaller size .

Comparative Data Tables

Table 1: Physical and Thermodynamic Properties

Table 2: Coordination Behavior with Cu(II)

Biological Activity

L-Tyrosine, 2,5-dibromo- is a derivative of the amino acid tyrosine, modified with bromine atoms at the 2 and 5 positions of its aromatic ring. This compound has garnered attention for its unique biological activities, particularly in coordination chemistry and potential therapeutic applications. This article explores its biological activity through a review of research findings, case studies, and data tables.

L-Tyrosine (C9H11NO3) is an amino acid that plays a critical role in the synthesis of neurotransmitters and hormones. The dibromo substitution enhances its reactivity and binding properties. The chemical structure can be represented as follows:

1. Coordination Chemistry

L-Tyrosine derivatives exhibit significant coordination properties with metal ions. Research has shown that 2,5-dibromo-L-tyrosine forms stable complexes with copper(II) ions, resulting in polymeric structures that demonstrate interesting biological properties. The coordination involves the amino nitrogen and carboxyl oxygen of the ligand, facilitating a three-dimensional supramolecular network through hydrogen bonding interactions .

Table 1: Coordination Characteristics of L-Tyrosine Derivatives

| Ligand | Metal Ion | Coordination Mode | Stability |

|---|---|---|---|

| L-Tyrosine | Cu(II) | Bidentate | High |

| 2,5-Dibromo-L-Tyrosine | Cu(II) | Bridging bidentate | Moderate |

2. Antimicrobial Activity

Studies have indicated that halogenated tyrosines possess antimicrobial properties. For instance, compounds derived from L-tyrosine have been evaluated for their effectiveness against various bacterial strains. The minimal inhibitory concentrations (MICs) for these compounds suggest potent activity against multidrug-resistant bacteria .

Table 2: Antimicrobial Efficacy of L-Tyrosine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2,5-Dibromo-L-Tyrosine | Staphylococcus aureus | <0.25 |

| 2,5-Dibromo-L-Tyrosine | Escherichia coli | 1–4 |

3. Pharmacokinetic Properties

The pharmacokinetics of L-Tyrosine derivatives have been evaluated to understand their absorption and metabolism. In vivo studies indicate that these compounds can achieve significant plasma concentrations rapidly after administration. For example, a related compound showed an elimination half-life of approximately 17-32 minutes in animal models .

Case Study 1: Anticancer Potential

Research has demonstrated the potential of dibromo-L-tyrosine derivatives in targeting cancer cells. One study focused on the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. The results indicated that these derivatives could induce apoptosis in malignant melanoma cells .

Case Study 2: Neurotransmitter Regulation

Another study explored the effects of L-Tyrosine derivatives on neurotransmitter levels in animal models. The findings suggested that these compounds could modulate dopamine levels, which is crucial for treating conditions like depression and Parkinson's disease .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,5-dibromo-L-Tyrosine and its reaction intermediates?

- Methodological Answer : Thin-layer chromatography (TLC) with a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) is effective for separating derivatives. Post-development, plates are exposed to ammonium hydroxide vapor and detected via ninhydrin spray, which reacts with free amino groups to produce distinct colors (e.g., pinkish-brown for nitrosated derivatives). Spectrophotometric analysis between 400–540 nm using a microplate reader (e.g., Bio-Tek µQuant) quantifies absorbance changes, distinguishing nitrated/nitrosated products from unmodified tyrosine .

Q. How is 2,5-dibromo-L-Tyrosine synthesized from L-Tyrosine?

- Methodological Answer : Bromination of L-Tyrosine typically involves electrophilic aromatic substitution. Reaction conditions (e.g., bromine concentration, pH, temperature) must be optimized to avoid overhalogenation. TLC and UV-Vis spectroscopy monitor reaction progress, with nitrosated intermediates showing increased absorbance at 400–480 nm. Purification may require column chromatography or recrystallization in acidic buffers .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction parameters for synthesizing 2,5-dibromo-L-Tyrosine derivatives?

- Methodological Answer : RSM with a central composite design evaluates interactions between variables (e.g., pH, substrate concentration, metal catalysts). ANOVA analysis validates model significance (e.g., P < 0.05, F-value > 19.55), while 3D response surfaces identify optimal conditions. For example, acidic pH (3.5–5.4) maximizes tyrosinase activity, whereas alkaline conditions promote side reactions like dopaquinone formation .

Q. How should researchers address contradictory data in studies on 2,5-dibromo-L-Tyrosine’s biological activity?

- Methodological Answer : Contradictions may arise from solvent interactions (e.g., pH-dependent solubility in MEG solutions) or assay specificity. Use orthogonal validation methods:

- Compare TLC mobility and spectrophotometric profiles with pure standards (e.g., 3-nitrotyrosine controls).

- Replicate experiments under inert atmospheres to exclude oxidative artifacts .

Q. What protocols ensure reproducibility in TLC-based detection of halogenated tyrosine derivatives?

- Methodological Answer : Standardize pre-incubation conditions (e.g., buffer pH 7.0, trace metal removal via argon saturation). Use triplicate runs and cross-validate with HPLC or mass spectrometry. For quantitative analysis, apply a desirability function (e.g., 99.4 nmol/cm² substrate, 7.76 U/cm² enzyme) to balance sensitivity and reproducibility .

Q. Methodological Considerations

- Structural Confirmation : NMR and high-resolution mass spectrometry (HRMS) are critical for verifying bromine substitution patterns, as regioselectivity impacts biological activity .

- Statistical Validation : Report adjusted R² (>0.9) and signal-to-noise ratios (>30) in RSM studies to ensure model robustness .

- Artifact Mitigation : Pre-treat buffers with chelating agents (e.g., EDTA) to eliminate trace metal interference in nitration/nitrosation reactions .

Properties

CAS No. |

81818-46-4 |

|---|---|

Molecular Formula |

C9H9Br2NO3 |

Molecular Weight |

338.98 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,5-dibromo-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H9Br2NO3/c10-5-3-8(13)6(11)1-4(5)2-7(12)9(14)15/h1,3,7,13H,2,12H2,(H,14,15)/t7-/m0/s1 |

InChI Key |

CVLYJBHDGGDQSE-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1Br)O)Br)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.